molecular formula C15H15ClN2O2S B2548344 4-chloro-N'-(2,5-dimethylphenyl)sulfonylbenzenecarboximidamide CAS No. 14067-86-8

4-chloro-N'-(2,5-dimethylphenyl)sulfonylbenzenecarboximidamide

Cat. No.: B2548344
CAS No.: 14067-86-8
M. Wt: 322.81
InChI Key: FCCVBJVPVRSEAT-UHFFFAOYSA-N
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Description

4-chloro-N'-(2,5-dimethylphenyl)sulfonylbenzenecarboximidamide is a useful research compound. Its molecular formula is C15H15ClN2O2S and its molecular weight is 322.81. The purity is usually 95%.
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Scientific Research Applications

Fluorescent Molecular Probes

Compounds structurally similar to 4-chloro-N'-(2,5-dimethylphenyl)sulfonylbenzenecarboximidamide, particularly those containing sulfonyl and dimethylphenyl groups, have been synthesized and utilized as fluorescent solvatochromic dyes. These dyes exhibit solvent-dependent fluorescence, attributed to an intramolecular charge transfer. They are essential for developing ultrasensitive fluorescent molecular probes, aiding in the study of various biological events and processes due to their long emission wavelength, high fluorescence quantum yields, and significant Stokes shifts (Diwu et al., 1997).

Polyimide Synthesis

Another application involves the synthesis of aromatic polyimides using diamine monomers, including those with sulfonyl and dimethylphenyl segments. These polymers, created through a two-step polymerization process involving the formation of a poly(amic acid) precursor followed by thermal cyclodehydration, show excellent properties such as solubility in organic solvents, high glass transition temperatures, and thermal stability. These characteristics make them suitable for use in coatings, films, and advanced composite materials due to their flexibility, transparency, and resistance to harsh conditions (Hsiao et al., 1998).

Crystal Structural Analysis

The compound's structural analogs have been studied for their crystal structures, revealing interesting supramolecular architectures. For example, aminopyrimidine derivatives, including sulfonate and carboxylate interactions, exhibit unique hydrogen-bonded bimolecular ring motifs. These structures provide insights into the compound's role in forming stable complexes, potentially useful in designing novel materials and understanding molecular interactions (Balasubramani et al., 2007).

Chemiluminescence Studies

Additionally, the synthesis and base-induced chemiluminescence of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes have been explored. These studies highlight the potential of such compounds in developing new chemiluminescent materials with applications in biochemical assays, sensors, and imaging techniques. The base-induced decomposition of these dioxetanes in specific solvents produces light, offering a pathway to investigate and utilize these reactions for analytical purposes (Watanabe et al., 2010).

Properties

IUPAC Name

4-chloro-N'-(2,5-dimethylphenyl)sulfonylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2S/c1-10-3-4-11(2)14(9-10)21(19,20)18-15(17)12-5-7-13(16)8-6-12/h3-9H,1-2H3,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCCVBJVPVRSEAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N=C(C2=CC=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)/N=C(\C2=CC=C(C=C2)Cl)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.